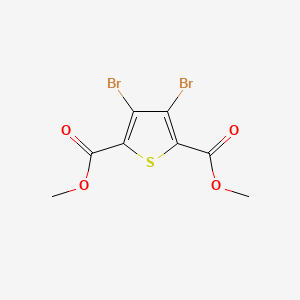
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Substitution: Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate.
Reduction: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Oxidation: This compound sulfone.
Scientific Research Applications
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of dimethyl 3,4-dibromothiophene-2,5-dicarboxylate depends on its specific applicationThese interactions can modulate various biochemical pathways, leading to desired effects such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the ester groups present in dimethyl 3,4-dibromothiophene-2,5-dicarboxylate.
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate: A positional isomer with bromine atoms at different positions on the thiophene ring.
3,4-Dimethoxythiophene-2,5-dicarboxylate: Contains methoxy groups instead of bromine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and ester groups allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6Br2O4S |
|---|---|
Molecular Weight |
358.01 g/mol |
IUPAC Name |
dimethyl 3,4-dibromothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2O4S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h1-2H3 |
InChI Key |
YKMCAJCXOJEUPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
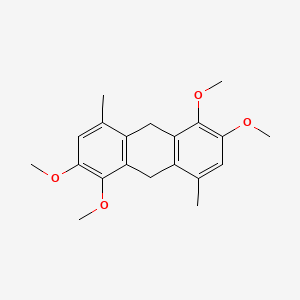
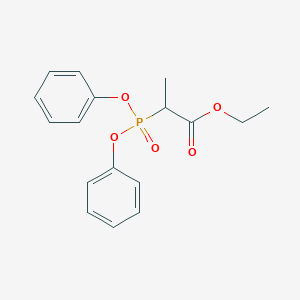
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
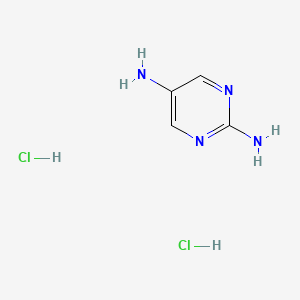
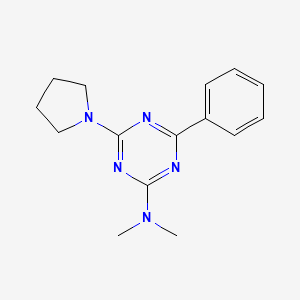
![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
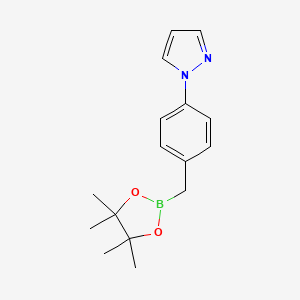
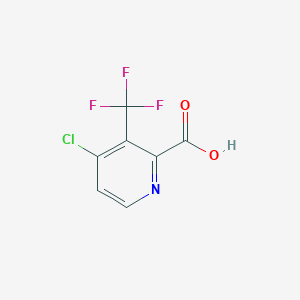
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)
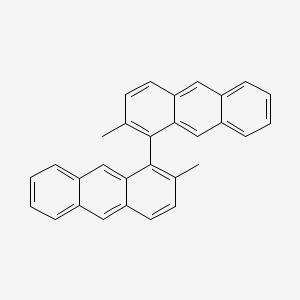

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

